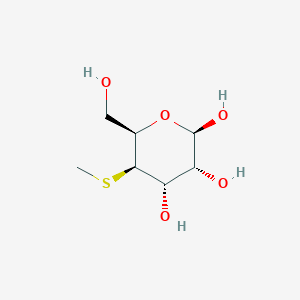
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol is a complex organic compound characterized by its unique structural features. This compound contains a hydroxymethyl group, a methylsulfanyl group, and multiple hydroxyl groups attached to an oxane ring. Its stereochemistry is defined by the specific configuration of its chiral centers, making it a molecule of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of the methylsulfanyl group through nucleophilic substitution. The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction to the alcohol. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol is used as a building block for the synthesis of more complex molecules. Its unique functional groups and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to certain natural products allows it to be used as a model compound in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its functional groups allow for modifications that can tailor the properties of the final products for specific uses.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methyloxane-2,3,4-triol: Lacks the methylsulfanyl group, affecting its reactivity and applications.
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-ethoxysulfanyloxane-2,3,4-triol: Contains an ethoxysulfanyl group instead of a methylsulfanyl group, altering its chemical properties.
Uniqueness
The presence of the methylsulfanyl group in (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol distinguishes it from similar compounds, providing unique reactivity and potential applications. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents.
Propriétés
Formule moléculaire |
C7H14O5S |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol |
InChI |
InChI=1S/C7H14O5S/c1-13-6-3(2-8)12-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4+,5-,6+,7-/m1/s1 |
Clé InChI |
UYUQSQYXZFSOEM-IBISWUOJSA-N |
SMILES isomérique |
CS[C@H]1[C@H](O[C@H]([C@@H]([C@@H]1O)O)O)CO |
SMILES canonique |
CSC1C(OC(C(C1O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















